

Oglemilast Profile and Preclinical Data

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Compound Focus: Oglemilast

CAS No.: 778576-62-8

Cat. No.: S537990

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The table below summarizes the core biochemical and pharmacological characteristics of **Oglemilast** from preclinical studies [1] [2]:

Parameter	Description / Value
Drug Name	Oglemilast (also known as GRC 3886 or GRC3845) [1] [2]
Molecular Formula	C ₂₀ H ₁₃ Cl ₂ F ₂ N ₃ O ₅ S [1] [2]
Molecular Weight	516.3 g/mol [1] [2]
Mechanism of Action	Potent and selective inhibitor of Phosphodiesterase-4 (PDE4) [1] [2]. Increases intracellular cAMP levels, leading to anti-inflammatory effects.
Primary Targets	PDE4B, PDE4D, PDE4A [2]

| **PDE4 Enzyme Inhibition (IC₅₀)** | 1.4 nM (PDE4 enzyme) [1]. 1.7 nM (PDE4D), 2.5 nM (PDE4B) [1] | | **Selectivity** | >7,000-fold selectivity over other PDE families (PDE1-PDE11) [1] | | **In Vitro Efficacy** | Inhibition of LPS-induced TNF α production in human whole blood (IC₅₀ = 190 nM) [1] | | **In Vivo Efficacy** | Blocked LPS-induced pulmonary neutrophilia in rats (ID₅₀ = 1.45 mg/kg) [1] | | **Clinical Status** | Investigational; Phase IIb trials for COPD did not show statistically meaningful efficacy vs. placebo [1] |

Detailed Experimental Protocols

To help you evaluate the experimental basis for the data above, here are summaries of the key methodologies cited in the literature.

1. In Vitro PDE4 Enzyme Inhibition Assay [1]

- **Purpose:** To determine the potency (IC_{50}) of **Oglemilast** against the PDE4 enzyme and its subtypes.
- **Procedure:** The assay measures **Oglemilast**'s ability to inhibit the hydrolysis of a cyclic AMP (cAMP) substrate by PDE4 enzymes. The concentration of **Oglemilast** that reduces PDE4 enzyme activity by 50% is reported as the IC_{50} value. Selectivity is assessed by testing against other PDE families (PDE1-PDE11).

2. Ex Vivo $TNF\alpha$ Inhibition in Human Whole Blood [1]

- **Purpose:** To evaluate the anti-inflammatory effect of **Oglemilast** in a more physiologically relevant human tissue model.
- **Procedure:**
 - Human whole blood samples are treated with **Oglemilast**.
 - Inflammation is stimulated by adding Lipopolysaccharide (LPS), a potent inducer of the inflammatory cytokine $TNF\alpha$.
 - The production of $TNF\alpha$ is measured, and the concentration of **Oglemilast** that inhibits 50% of this production (IC_{50}) is calculated.

3. In Vivo Anti-inflammatory Efficacy (LPS-induced Pulmonary Neutrophilia in Rats) [1]

- **Purpose:** To assess the efficacy of **Oglemilast** in suppressing lung inflammation in a live animal model.
- **Procedure:**
 - Rats are treated orally with **Oglemilast**.
 - Pulmonary inflammation is induced by administering LPS.
 - The influx of neutrophils (a key inflammatory cell) into the lungs is measured.
 - The dose of **Oglemilast** that reduces neutrophilia by 50% (ID_{50}) is determined.

Mechanism of Action and Therapeutic Context

The following diagram illustrates the mechanism of **Oglemilast** and the context of PDE4 inhibitor development, based on information from the search results [2] [3].



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Analysis of Oglemilast's Therapeutic Potential

- **High Potency and Selectivity:** Oglemilast demonstrates picomolar to low nanomolar potency against PDE4 enzymes and exceptional selectivity over other PDE families [1]. This high selectivity was a key goal in PDE4 inhibitor development to minimize off-target side effects [3].

- **Improved Emetic Profile Preclinically:** A major hurdle for PDE4 inhibitors is dose-limiting side effects like nausea and vomiting. Preclinical data suggested **Oglemilast** had a significantly improved emetic profile, as it did not induce emesis in ferrets even at very high doses [1].
- **Clinical Development Setback:** Despite promising preclinical data, a Phase IIb clinical trial for COPD **failed to demonstrate a statistically meaningful benefit over placebo** [1]. This highlights the challenge of translating preclinical efficacy into clinical success for this drug class.

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References

1. | CAS:778576-62-8 | Potent... | Manufacturer BioCrick Oglemilast [biocrick.com]
2. Oglemilast: Uses, Interactions, Mechanism of Action [go.drugbank.com]
3. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early ... [pmc.ncbi.nlm.nih.gov]

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